Lithium acetylacetonate

Description

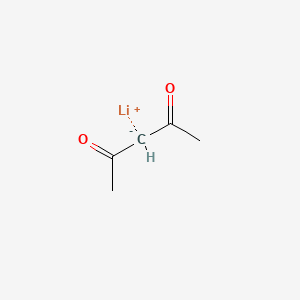

Lithium acetylacetonate (Li(acac), C₅H₇LiO₂, molecular weight: 106.05 g/mol) is a lithium coordination complex derived from the enol form of acetylacetone (2,4-pentanedione). It appears as a white crystalline solid and is commercially available in purities ranging from 99% to 99.999% . Key applications include:

- Catalysis: Acts as a precursor or co-catalyst in hydrogenation and polymerization reactions (e.g., with palladium or nickel complexes) .

- Battery Technology: Facilitates lithium diffusion in cathode materials (e.g., LiFePO₄ regeneration) and stabilizes interfaces in Ni-rich cathodes .

- Nanomaterial Synthesis: Used in sol-gel processes to produce sub-10 nm LiNbO₃ nanocrystals .

- Organic Synthesis: Enhances reaction rates in Michael addition and other asymmetric catalytic reactions .

Its hazard profile includes warnings for skin/eye irritation and respiratory sensitization (H315, H319, H335) .

Properties

IUPAC Name |

lithium;pentane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7O2.Li/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDZXTGCHNVCJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=O)[CH-]C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7LiO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18115-70-3 | |

| Record name | Lithium acetylacetonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18115-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4-pentanedione lithium salt typically involves the reaction of 2,4-pentanedione with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, often under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.

Industrial Production Methods

In industrial settings, the production of 2,4-pentanedione lithium salt may involve large-scale reactions using similar methods as in laboratory synthesis. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Lithium acetylacetonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The lithium ion can be substituted with other metal ions or organic groups.

Common Reagents and Conditions

Common reagents used in reactions with 2,4-pentanedione lithium salt include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic reagents for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and pH.

Major Products Formed

The major products formed from reactions with 2,4-pentanedione lithium salt depend on the type of reaction and reagents used. For example, oxidation may produce different carbonyl compounds, while substitution reactions may yield various metal complexes.

Scientific Research Applications

Chemical Properties and Structure

Lithium acetylacetonate has the molecular formula and is characterized by its ability to form chelates with metal ions. Its structure allows it to act as a monodentate ligand, which influences its solubility and reactivity in organic solvents .

Applications in Catalysis

This compound as a Catalyst:

- Role in Organic Reactions: LiAcAc serves as a catalyst in various organic reactions, particularly in the synthesis of complex organic molecules. Its coordination properties enhance reaction rates and selectivity.

- Case Study: A study demonstrated that LiAcAc could effectively catalyze the synthesis of cyclic carbonates from epoxides and carbon dioxide, showcasing its potential in green chemistry applications .

| Reaction Type | Catalyst Used | Outcome |

|---|---|---|

| Epoxide Carbonation | This compound | High yield of cyclic carbonates |

| Aldol Condensation | This compound | Increased selectivity and reaction rate |

Biomedical Applications

Anticancer Properties:

Recent studies have highlighted the potential of this compound in cancer treatment. Research indicates that LiAcAc can inhibit the proliferation of various cancer cell lines, including breast, colon, and pancreatic cancers. This effect is attributed to the lithium ion's influence on cellular signaling pathways involved in apoptosis and cell growth regulation .

- In Vitro Studies:

- LiAcAc was tested on neuroblastoma and renal cell carcinoma cell lines, showing significant antiproliferative effects at concentrations ranging from 2.5 mM to 10 mM.

- The results indicated that LiAcAc's effects were comparable to those observed with lithium chloride (LiCl), suggesting that lithium ions play a critical role in these outcomes .

| Cancer Type | Cell Line | Dose (mM) | Effect Observed |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 3-30 | Cytotoxic effects similar to LiCl |

| Neuroblastoma | HEK293 | 2.5-10 | Inhibition of cell growth |

| Renal Cell Carcinoma | RCC786-O | 5 | Dose-dependent growth inhibition |

Material Science Applications

This compound is also utilized in the development of lithium-containing materials for batteries. Its role as a precursor in synthesizing lithium-based compounds enhances the performance of lithium-ion batteries.

- Battery Technology: Research has shown that LiAcAc can improve the electrochemical properties of battery materials, contributing to higher energy densities and better cycle stability .

| Material Type | Application | Benefit |

|---|---|---|

| Lithium-Ion Batteries | Cathode Materials | Enhanced electrochemical performance |

| Solid-State Electrolytes | Conductive Additives | Improved ionic conductivity |

Mechanism of Action

The mechanism of action of 2,4-pentanedione lithium salt involves its ability to form stable complexes with metal ions. This property is utilized in various applications, including catalysis and biochemical studies. The compound can interact with molecular targets through coordination bonds, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

Structural and Functional Properties

Notes:

Catalytic Performance

- This compound: In hydrogenation systems with Pd or Ni, Li(acac) modifies catalyst activity by stabilizing reactive intermediates .

- Vanadium(III) Acetylacetonate : Superior in Li-O₂ batteries, enabling high-capacity discharge via superoxide intermediate stabilization .

- Nickel(II) Acetylacetonate: Efficient in ethylene oligomerization when paired with lithium alkoxyhydroaluminates, achieving turnover frequencies >10⁴ h⁻¹ .

Biological Activity

Lithium acetylacetonate (LiAcAc) is a lithium salt of acetoacetic acid that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article synthesizes current research findings on the biological activity of LiAcAc, focusing on its effects on cell viability, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is often utilized in studies related to cancer biology due to its stability and the biological relevance of lithium ions. Acetoacetate, a ketone body, is known to influence cellular metabolism, and when combined with lithium, it exhibits unique properties that may enhance its therapeutic effects.

-

Cell Viability and Proliferation

- Research indicates that LiAcAc can inhibit the proliferation of various cancer cell lines, including breast, colon, and pancreatic cancer cells. Studies have shown that treatment with LiAcAc leads to a dose-dependent reduction in cell viability, comparable to lithium chloride (LiCl) treatments . For instance, at concentrations of 10 mM, LiAcAc significantly decreased ATP levels in treated cells, suggesting a direct impact on cellular energy metabolism .

-

Induction of Apoptosis

- The mechanism by which LiAcAc affects cancer cells appears to involve the induction of apoptosis. Studies utilizing immunofluorescent staining for cleaved caspase-3 demonstrated increased apoptosis in cancer cell lines treated with LiAcAc compared to controls . The presence of lithium ions was found to be crucial in mediating these effects, as sodium acetate (NaAcAc) did not exhibit similar cytotoxicity .

-

Mitochondrial Function

- Lithium has been shown to modulate mitochondrial bioenergetics by affecting fatty acid oxidation and reactive oxygen species production in cardiomyocytes. Specifically, studies indicate that lithium downregulates the expression of phosphorylated acetyl-CoA carboxylase 2 (ACC2), which plays a vital role in mitochondrial fatty acid metabolism . This modulation may extend to cancer cells as well, influencing their metabolic pathways.

Case Study 1: Breast Cancer Cell Lines

In a study examining the effects of LiAcAc on breast cancer cell lines (MCF7), researchers found that treatment with LiAcAc reduced cell viability significantly when compared to untreated controls. The study also highlighted that similar effects were observed with LiCl, reinforcing the idea that lithium ions are primarily responsible for the observed biological activity .

Case Study 2: Neuroblastoma and Renal Cell Carcinoma

Another study focused on neuroblastoma and renal cell carcinoma demonstrated that LiAcAc inhibited cell growth across various concentrations. The results indicated that both LiAcAc and LiCl had comparable effects on ATP levels and cell viability, suggesting a consistent mechanism mediated by lithium ions rather than acetoacetate alone .

Data Tables

| Cell Line | Treatment | Concentration (mM) | Viability (%) | Notes |

|---|---|---|---|---|

| MCF7 (Breast Cancer) | LiAcAc | 10 | 30 | Significant reduction in ATP levels |

| SK-N-BE(2) (Neuroblastoma) | LiCl | 10 | 25 | Comparable effects to LiAcAc |

| CAKI-2 (Renal Carcinoma) | NaAcAc | 10 | 90 | No significant effect |

Q & A

Q. What are the standard methods for synthesizing and characterizing lithium acetylacetonate?

this compound is typically synthesized via ligand exchange reactions between acetylacetone and lithium salts (e.g., lithium hydroxide or carbonate) in anhydrous solvents. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, elemental analysis for stoichiometric validation, and thermogravimetric analysis (TGA) to assess thermal stability. Purity is often verified via X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) .

Q. How does this compound function as a catalyst in polymer synthesis?

In transesterification reactions (e.g., polycarbonate synthesis from isosorbide and dimethyl carbonate), this compound acts as a Lewis acid catalyst, coordinating to carbonyl groups to lower activation energy. Key parameters include catalyst loading (0.5–2.0 mol%) and reaction temperature (80–120°C). Systematic optimization via Design of Experiments (DoE) is recommended to balance reaction rate and product molecular weight .

Q. What analytical techniques are critical for assessing this compound purity in lab settings?

High-performance liquid chromatography (HPLC) with UV detection is used to quantify organic impurities, while inductively coupled plasma mass spectrometry (ICP-MS) detects trace metal contaminants. FTIR and NMR ensure structural integrity, and Karl Fischer titration measures residual moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

Discrepancies often arise from variations in reaction conditions (solvent polarity, moisture levels) or impurities in precursors. To address this:

Q. What role does this compound play in stabilizing precursor solutions for solid-state electrolytes (e.g., LLZO)?

In LLZO synthesis, this compound acts as a chelating agent, preventing premature hydrolysis of metal alkoxides (e.g., zirconium precursors). This ensures homogeneous sol-gel formation, critical for achieving high ionic conductivity (>10⁻⁴ S/cm). Optimal molar ratios (e.g., Li:La:Zr = 7:3:2) and calcination protocols (700–900°C) must be empirically determined .

Q. What methodologies are effective for detecting this compound degradation byproducts in perovskite solar cells?

Degradation products (e.g., acetic acid, lithium salts) can be identified via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). For lead contamination (common in perovskite systems), fluorescence sensors or ICP-MS are recommended for trace analysis .

Q. How can researchers optimize this compound’s coordination environment to enhance catalytic activity?

Computational tools (e.g., density functional theory, DFT) model ligand-metal interactions to predict binding energies and electron density distributions. Experimentally, substituent effects (e.g., fluorinated acetylacetone derivatives) can be tested to modulate Lewis acidity. Spectroscopic techniques like X-ray absorption spectroscopy (XAS) validate coordination changes .

Q. What experimental design principles ensure reproducibility in studies involving this compound?

- Document solvent drying methods (e.g., molecular sieves vs. distillation).

- Standardize reaction vessel passivation (e.g., silanization for moisture-sensitive reactions).

- Include negative controls (e.g., reactions without catalyst) and replicate trials (n ≥ 3).

- Follow reporting guidelines (e.g., Beilstein Journal’s experimental section requirements) .

Methodological Guidance

Q. How should a Life Cycle Assessment (LCA) be structured for this compound synthesis?

- Define system boundaries: Include raw material extraction (e.g., lithium carbonate), synthesis steps, and waste management.

- Use region-specific data for energy mix (e.g., coal vs. renewable grids).

- Apply allocation methods (mass or economic) for co-products.

- Compare with analogous LCAs of transition metal acetylacetonates (e.g., chromium(III) acetylacetonate) to identify hotspots .

Q. What statistical approaches are suitable for analyzing data from this compound-based catalysis studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.